Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO2 It is a piperidine derivative featuring a tert-butyl ester group, two fluorine atoms, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate as a starting material, which undergoes further chemical transformations to introduce the methylene group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction can produce alcohols or alkanes, and substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it useful in studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and methylene group can enhance binding affinity and specificity, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate: Similar structure but lacks the methylene group, which can affect its reactivity and applications.
Tert-butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate:
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Features a bromomethyl group, which can participate in different types of reactions compared to the methylene group.
Uniqueness
The presence of both fluorine atoms and a methylene group in tert-butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate makes it unique among similar compounds
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-methylidenepiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFGYFUQNWSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.